molecular formula C12H19N3O2 B567956 Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate CAS No. 1245645-53-7

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

Cat. No. B567956
M. Wt: 237.303
InChI Key: MCGXWBVLWZEYBJ-UHFFFAOYSA-N
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Description

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate, also known by its chemical formula C13H19N3O3, is a synthetic compound with potential applications in medicinal chemistry. Its molecular weight is 265.31 g/mol. The IUPAC name for this compound is isopropyl 4-(4-formyl-1H-pyrazol-1-yl)-1-piperidinecarboxylate .


Synthesis Analysis

The synthetic route for Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate involves the condensation of a pyrazole derivative with an isopropyl ester of piperidine-1-carboxylic acid. Detailed synthetic protocols and reaction conditions are available in the literature .

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate is part of a broader category of chemical compounds studied for their selective inhibition properties in enzyme-related research. Specifically, it is involved in studies targeting the cytochrome P450 (CYP) isoforms, crucial for metabolizing a diverse array of drugs. Selective inhibitors are essential for deciphering the specific CYP isoforms' roles in drug metabolism, predicting drug-drug interactions, and contributing to the safer development of new pharmaceuticals (Khojasteh et al., 2011).

Hybrid Catalysts in Chemical Synthesis The compound also finds relevance in the synthesis of complex organic molecules, such as the 5H-pyranopyrimidine scaffolds, which are significant for their broad pharmacological applications. Research on hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, demonstrates the compound's utility in facilitating chemical reactions leading to the development of medicinally relevant structures. Such studies underscore the importance of this compound in advancing synthetic methodologies for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Medicinal Chemistry and Drug Discovery In the realm of medicinal chemistry, derivatives of Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate are explored for their potential therapeutic benefits. Such compounds are part of extensive investigations to discover new drugs with applications in treating various diseases. This includes research into antimicrobial, anticancer, anti-inflammatory, and antidepressant properties, highlighting the compound's significance in the search for new therapeutic agents (Cetin, 2020).

properties

IUPAC Name

propan-2-yl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-9(2)17-12(16)15-5-3-10(4-6-15)11-7-13-14-8-11/h7-10H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXWBVLWZEYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)N1CCC(CC1)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate

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